48-[3-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride
Description
The compound 48-[3-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride (hereafter referred to by its full systematic name) is a structurally intricate molecule featuring a macrocyclic core, multiple hydroxyl and amino groups, chlorine substituents, and glycosidic linkages.
Properties
IUPAC Name |
48-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTORFDMHNKUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H76Cl3N9O24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1485.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound is a complex glycopeptide antibiotic known as Vancomycin hydrochloride. This article delves into its biological activity and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
Vancomycin is characterized by its intricate structure which includes multiple hydroxyl groups and a unique bicyclic framework. Its chemical formula is with a molecular weight of approximately 1485.72 g/mol . The compound's structure allows it to interact specifically with bacterial cell wall precursors.
Vancomycin functions primarily by inhibiting the synthesis of bacterial cell walls in Gram-positive bacteria. It achieves this by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This binding prevents the transglycosylation process necessary for cell wall assembly . As a result:
- Cell Wall Disruption : The inhibition leads to an incomplete cell wall structure that cannot withstand osmotic pressure.
- Bacterial Lysis : The compromised integrity of the bacterial cell wall ultimately results in cell lysis and death.
Specificity
Vancomycin is particularly effective against Gram-positive bacteria due to their unique cell wall composition. Gram-negative bacteria are generally resistant because their outer membrane acts as a barrier to vancomycin penetration .
Antimicrobial Spectrum
Vancomycin is widely used to treat serious infections caused by:
- Staphylococcus aureus (including MRSA strains)
- Streptococcus pneumoniae
- Enterococcus faecalis
Clinical studies have demonstrated its efficacy in treating conditions such as:
- Bacteremia
- Endocarditis
- Osteomyelitis
- Pneumonia
Resistance Mechanisms
Despite its effectiveness, resistance to vancomycin has emerged. Notable mechanisms include:
- Alteration of Target Sites : Bacteria can modify the D-Ala-D-Ala target to D-Ala-D-Lactate or D-Ala-D-Serine.
- Thickened Cell Walls : Some strains develop thicker cell walls that reduce vancomycin penetration.
Clinical Trials
Several clinical trials have assessed the effectiveness of vancomycin in various infections:
- Trial on MRSA Infections : A study showed that vancomycin significantly reduced infection rates in patients with MRSA bacteremia compared to placebo controls.
- Pneumonia Treatment : In patients with pneumonia caused by resistant strains of Streptococcus pneumoniae, vancomycin demonstrated a higher success rate than alternative treatments.
Pharmacokinetics and Dosage
Vancomycin exhibits variable pharmacokinetics influenced by factors such as renal function and body weight:
| Parameter | Value |
|---|---|
| Half-life | 6 hours (average) |
| Volume of distribution | 0.4 - 1 L/kg |
| Clearance | Renal clearance |
Dosing regimens are typically adjusted based on renal function and serum drug levels to ensure therapeutic efficacy while minimizing toxicity.
Scientific Research Applications
Medical Applications
1. Antibacterial Treatment
- Vancomycin is primarily used to treat severe bacterial infections caused by Gram-positive organisms such as Staphylococcus aureus and Streptococcus pneumoniae. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) infections .
2. Intravenous Administration
- Due to its poor absorption when taken orally, Vancomycin is typically administered intravenously for systemic infections. It is crucial in treating conditions like endocarditis and osteomyelitis .
3. Oral Formulation for C. difficile
- An oral formulation of Vancomycin is used to treat Clostridium difficile infections in the gastrointestinal tract due to its localized action and effectiveness against this specific pathogen .
Pharmacological Insights
1. Mechanism of Action
- Vancomycin works by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units preventing their incorporation into the cell wall structure .
2. Resistance Mechanisms
- The emergence of resistance to Vancomycin has been documented in certain bacterial strains (e.g., Vancomycin-resistant enterococci). Understanding these mechanisms is vital for developing new therapeutic strategies .
Research Applications
1. Drug Development
- The structural complexity of Vancomycin makes it a valuable model for drug development studies focusing on antibiotic resistance and the synthesis of new antibiotic compounds with improved efficacy .
2. Biochemical Studies
- Researchers utilize Vancomycin in biochemical assays to study bacterial cell wall biosynthesis and the effects of antibiotics on microbial growth dynamics .
Case Studies
1. Clinical Efficacy
- A study reported significant clinical improvement in patients with MRSA infections treated with Vancomycin compared to those receiving alternative treatments .
2. Resistance Patterns
Comparison with Similar Compounds
The compound’s structural attributes align with several classes of bioactive molecules, including glycopeptide antibiotics, halogenated natural products, and glycosylated secondary metabolites. Below is a detailed analysis:
Structural Analogues
2.1.1. Glycopeptide Antibiotics (e.g., Vancomycin)
Vancomycin, a glycopeptide antibiotic, shares key features with the target compound:
- Macrocyclic backbone : Both contain fused aromatic rings and peptide bonds.
- Glycosylation: Vancomycin includes disaccharide units, while the target compound features oxan rings with hydroxymethyl and amino substituents .
2.1.2. Halogenated Natural Products (e.g., Chloramphenicol) Chloramphenicol, a broad-spectrum antibiotic, shares dichloro groups but is structurally simpler. The target compound’s additional hydroxyl and amino groups may confer higher polarity, influencing solubility and membrane permeability .
2.1.3. Marine Actinomycete-Derived Compounds Marine actinomycetes produce glycosylated secondary metabolites with macrocyclic elements, such as salternamides. These compounds often exhibit cytotoxic or antimicrobial activity, suggesting the target compound may share similar biological roles .
Molecular and Functional Comparisons
Table 1: Comparative Analysis of Key Properties
| Property | Target Compound | Vancomycin | Chloramphenicol | Marine Salternamide E |
|---|---|---|---|---|
| Molecular Weight | ~2,500–3,000 g/mol (estimated) | 1,449 g/mol | 323 g/mol | ~1,200 g/mol |
| Functional Groups | 5,15-dichloro; multiple hydroxyls, amines, carboxylate; glycosidic oxan rings | Hydroxyls, amines, disaccharide | Dichloro, nitro, hydroxyl | Macrocyclic lactam, hydroxyls |
| Solubility | High (hydrochloride salt enhances aqueous solubility) | Moderate (polar glycosidic groups) | Low (non-ionic form) | Low (lipophilic macrocycle) |
| Biological Target | Hypothesized: Cell wall synthesis (glycopeptide-like) or ribosomal inhibition | Peptidoglycan cross-linking | 50S ribosomal subunit | Apoptosis induction (marine targets) |
| Synthetic Origin | Likely semi-synthetic (complexity suggests hybrid natural/synthetic design) | Natural (bacterial) | Synthetic | Natural (marine actinomycetes) |
Physicochemical and Mechanistic Insights
- Hydrogen Bonding and Retention Behavior: The compound’s numerous hydroxyl groups and glycosidic linkages may lead to strong intramolecular hydrogen bonding, as observed in flavonoid compounds . This could result in prolonged HPLC retention times compared to less polar analogues.
- Environmental Persistence : Dichloro groups raise concerns about environmental persistence, akin to halogenated pollutants like PFAS, though its complex structure may limit bioavailability .
- Compatibility with Microbial Pesticides : If used agriculturally, compatibility studies with biocontrol agents (e.g., Beauveria bassiana) would be critical, as chemical pesticides often disrupt microbial viability .
Preparation Methods
Culture Media Composition
Fermentation media typically contain carbon sources (e.g., dextrin, glucose), nitrogen sources (e.g., soybean meal, peptones), and minerals. A representative medium includes:
| Component | Concentration (g/L) | Function |
|---|---|---|
| Dextrin | 150 | Carbon source |
| Soybean meal | 25 | Nitrogen source |
| Hydrolyzed soybean oil | 15 | Amino acid supply |
| Dipotassium phosphate | 0.4 | pH buffering |
| Sodium chloride | 1.3 | Osmotic balance |
Fermentation Parameters
Key parameters for maximizing yield include:
Post-fermentation, the broth is filtered to remove mycelia, yielding a solution with ~180–200 µg/mL vancomycin.
Purification Techniques
Purification involves multi-step chromatography, precipitation, and filtration to remove impurities and isolate vancomycin hydrochloride.
Ion Exchange Chromatography
Crude broth is treated with cation-exchange resins (e.g., Amberlite XAD-16) under alkaline conditions (pH 10) to adsorb vancomycin. Elution with acidic methanol (pH 2.7–2.8) selectively recovers the antibiotic.
Silica Gel Chromatography
Vancomycin hydrochloride dissolved in water is loaded onto a silica gel column with an alkaline water-methanol mobile phase. Optimal parameters include:
This step achieves ~93% chromatographic purity by removing colored impurities.
Membrane Filtration
Modern methods employ ceramic membranes for microfiltration and nanofiltration to clarify fermentation broth and concentrate vancomycin. Key advantages include:
Crystallization and Final Processing
Crystallization is critical for obtaining pharmaceutical-grade vancomycin hydrochloride.
Ethanol Precipitation
Side fractions from silica gel chromatography are acidified (pH 3), desalted via reverse osmosis, and mixed with ethanol (1:3 v/v) to precipitate vancomycin hydrochloride. The precipitate is filtered and washed with acetone.
Base Crystallization
Vancomycin free base is crystallized by adjusting the pH to 9.0–9.5 with ammonium hydroxide. The crystals are dissolved in HCl (pH 3.0–3.5) and reprecipitated with acetone, yielding 95–98% pure vancomycin hydrochloride.
Quality Control and Analytical Validation
Validated HPLC and UV spectrophotometric methods ensure compliance with pharmacopeial standards (e.g., European Pharmacopoeia).
RP-HPLC Analysis
UV Spectrophotometry
Comparative Analysis of Preparation Methods
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
